molecular formula C7H11F3N2O3 B1371670 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one CAS No. 862713-98-2

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one

Cat. No.: B1371670
CAS No.: 862713-98-2
M. Wt: 228.17 g/mol
InChI Key: JAMGLKGCPSLRNJ-UHFFFAOYSA-N
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Description

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one is a specialized organic compound featuring a trifluoromethyl ketone core, a tert-butoxycarbonyl (Boc)-protected amino group, and a secondary amino group. This structure combines electron-withdrawing trifluoromethyl and Boc groups, making it a reactive intermediate in synthetic chemistry. The Boc group serves as a transient protecting group for amines, enabling selective reactivity in multi-step syntheses, while the trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or condensations .

Properties

IUPAC Name

tert-butyl N-[(2,2,2-trifluoroacetyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMGLKGCPSLRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-({[(tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one typically involves:

  • Protection of an amino group with a tert-butoxycarbonyl (Boc) group to form a Boc-protected hydrazine derivative.
  • Introduction of the trifluoroacetyl group to the protected hydrazine, usually via acylation with trifluoroacetyl chloride or related reagents.

This approach ensures selective protection and functionalization, preserving the amino functionality while introducing the trifluoroacetyl moiety.

Detailed Preparation Routes

Boc Protection of Hydrazine Derivatives
  • The Boc group is introduced by reacting hydrazine or hydrazine derivatives with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. This step forms the tert-butyl carbamate protecting group on the amino nitrogen.
  • Alternative methods involve using O-tert-butyl S-phenyl thiocarbonate intermediates, which can be prepared by reacting benzenethiol with phosgene in the presence of tertiary amines (e.g., triethylamine, pyridine), followed by reaction with tert-butanol to yield the Boc-protected intermediate.
  • The choice of base is critical; tertiary amines or quaternary ammonium compounds are preferred to avoid side reactions. Bases like benzyltrimethylammonium hydroxide and 1,1,3,3-tetramethylguanidine have been used, though care must be taken to avoid racemization.
Introduction of the Trifluoroacetyl Group
  • The trifluoroacetyl group is typically introduced by acylation of the Boc-protected hydrazine with trifluoroacetyl chloride or trifluoroacetic anhydride.
  • This acylation is performed under controlled conditions to avoid decomposition or side reactions, often in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
  • The reaction is monitored by chromatographic techniques (e.g., TLC) and confirmed by NMR spectroscopy, including ^1H, ^13C, and ^19F NMR, which show characteristic shifts corresponding to the trifluoromethyl group and carbonyl carbons.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Boc Protection Hydrazine + di-tert-butyl dicarbonate, base, RT 70-90 Use tertiary amine base to avoid side reactions
Trifluoroacetylation Boc-protected hydrazine + trifluoroacetyl chloride, anhydrous solvent, 0-25°C 50-80 Purification by column chromatography; confirmed by NMR

Purification and Characterization

  • The crude product is purified by column chromatography using non-polar solvents (e.g., n-pentane) mixed with ethyl acetate in varying ratios to optimize separation.
  • Characterization includes:
    • TLC: Rf values typically around 0.5-0.6 in n-pentane/ethyl acetate (20:1).
    • NMR Spectroscopy: ^1H NMR signals for Boc tert-butyl protons (~1.4 ppm), hydrazine NH protons, and trifluoromethyl ^19F NMR signals (~ -57 ppm).
    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

Research Findings and Optimization Notes

  • The Boc protection step is generally high-yielding and robust, but the choice of base and solvent can influence the optical purity and yield.
  • Trifluoroacetylation requires careful temperature control to prevent hydrolysis or polymerization side reactions.
  • The use of O-tert-butyl S-phenyl thiocarbonate intermediates has been reported to improve the efficiency of Boc protection in related amino acid derivatives, suggesting potential adaptation for hydrazine derivatives.
  • The trifluoroacetyl group imparts significant electron-withdrawing character, influencing the reactivity and stability of the compound, which must be considered during synthesis and storage.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Challenges/Considerations
Boc Protection Di-tert-butyl dicarbonate, tertiary amine base High selectivity, mild conditions Avoid primary/secondary amines
Preparation of O-tert-butyl S-phenyl thiocarbonate Benzenethiol + phosgene + amine, then tert-butanol Improved yields, cleaner reactions Requires phosgene handling
Trifluoroacetylation Trifluoroacetyl chloride, anhydrous solvent, low temp Direct introduction of CF3 group Sensitive to moisture, side reactions

Chemical Reactions Analysis

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a critical building block in the synthesis of bioactive molecules. It is particularly useful in the preparation of amino acid derivatives and peptide synthesis.

  • Example: In a study involving N-(aminocycloalkylene)amino acids, Boc-amino derivatives were utilized to create chiral building blocks with high enantiomeric purity . The synthesis involved the reaction of Boc-amino piperidine with various alkanoates to yield dipeptides.

Drug Development

The trifluoroethyl group enhances the pharmacokinetic properties of compounds, making them more suitable for drug development.

  • Case Study: A patent describes the use of hydrazine derivatives containing Boc-amino groups for developing selective inhibitors in cancer therapy . The incorporation of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one into these structures improved their efficacy.

Pesticide Formulation

The compound's stability and reactivity make it an ideal candidate for synthesizing novel agrochemicals.

  • Data Table: Agrochemical Derivatives
    | Compound Name | Application | Activity |
    |---------------|-------------|----------|
    | Triazole Derivative | Fungicide | Effective against fungal pathogens |
    | Pyridine-based Insecticide | Insect control | High toxicity to target pests |

Herbicide Development

Research indicates that derivatives of this compound can be modified to develop selective herbicides.

Polymer Chemistry

The compound can act as a monomer or a functional group in polymer synthesis, contributing to the development of new materials with enhanced properties.

  • Example: The incorporation of Boc-amino groups into polymers has been shown to improve mechanical strength and thermal stability .

Surface Modification

Boc-amino derivatives are explored for surface modification techniques in nanotechnology and biotechnology.

Mechanism of Action

The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one primarily involves the protection and deprotection of amine groups. The BOC group stabilizes the amine, preventing it from reacting with other reagents during synthesis. Upon deprotection, the BOC group is removed, revealing the free amine for further reactions .

Comparison with Similar Compounds

Boc-Protected Pyrrole Derivatives ()

Compounds such as ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate share the Boc-protected amino motif but incorporate indole and pyrrole heterocycles. These derivatives exhibit high synthetic yields (94–98%) under CuCl₂ catalysis, suggesting robust methodologies for Boc-protected systems .

Property Target Compound Ethyl 1-[(Boc)Amino]pyrrole Derivatives
Core Structure Trifluoroacetyl Indole-pyrrole heterocycle
Boc Group Stability Acid-labile Acid-labile (similar deprotection)
Key Reactivity Electrophilic ketone Cyclocondensation with diaza-1,3-dienes
Yield in Synthesis Not reported 94–98%
Applications Intermediate Heterocyclic drug candidates

The target compound’s trifluoroacetyl group enhances electrophilicity compared to the indole-based esters in , which rely on aromatic stabilization for reactivity.

Trifluoroethyl-Aryl Derivatives ()

Compounds like 1-(4-((2,3,3,3-Tetrafluoro-2-(p-tolyloxy)propyl)amino)phenyl)ethan-1-one feature trifluoromethyl groups adjacent to aryl ethers. These structures prioritize metabolic stability and lipophilicity, critical in agrochemicals or pharmaceuticals. The target compound’s simpler trifluoroacetyl backbone lacks aryl ethers but retains strong electron-withdrawing effects, favoring nucleophilic attack at the carbonyl .

Multi-Protected Amino Acid Derivatives ()

1-[1-[[(Benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine combines Boc and benzyloxycarbonyl (Cbz) protecting groups on a histidine scaffold. Unlike the target compound, this dual-protection strategy allows sequential deprotection: Boc (acid-sensitive) and Cbz (hydrogenolysis). The target’s single Boc group simplifies synthetic workflows but limits orthogonal protection strategies .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The Boc group in the target compound would show a carbonyl stretch near 1680–1765 cm⁻¹, consistent with ’s derivatives (e.g., 1765 cm⁻¹ for 10a) . The trifluoroacetyl group may exhibit strong C-F stretches at 1100–1200 cm⁻¹.
  • NMR Spectroscopy : The tert-butyl protons in the Boc group resonate at δ ~1.34 ppm (¹H NMR), as seen in . The trifluoromethyl group’s ¹⁹F NMR signal would appear as a singlet near δ -60 to -70 ppm, distinct from aromatic fluorines in .

Biological Activity

1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one, commonly referred to as Boc-amino trifluoroacetone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H10F3N2O3
  • Molecular Weight : 222.16 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its mechanism is believed to involve the interaction with amino acid residues in the active sites of target enzymes, leading to alterations in their activity.

Inhibition of Enzymes

  • Tryptophan Hydroxylase (TPH1) Inhibition : Research has indicated that derivatives of compounds similar to Boc-amino trifluoroacetone exhibit significant inhibition of TPH1, which is crucial for serotonin synthesis. The IC50 values for related compounds have been reported as low as 37 nM, indicating potent activity against this enzyme .
  • Impact on Metabolic Disorders : Studies suggest that TPH1 inhibitors can reduce body weight gain and fat accumulation in animal models, making them potential candidates for treating obesity and fatty liver disease .

Structure-Activity Relationship (SAR)

The structural modifications of Boc-amino trifluoroacetone have been explored to enhance its biological efficacy. The introduction of various substituents at different positions on the aromatic ring has shown varying degrees of inhibitory activity against TPH1:

CompoundSubstituentIC50 (nM)Inhibition (%) at 100 µM
18iNone3764
9aPara OH>10045
11bPara F8294

These findings underscore the importance of specific functional groups in modulating biological activity.

Study on Peripheral Action

A notable study evaluated the pharmacokinetics and peripheral action of Boc-amino trifluoroacetone derivatives. The results indicated that these compounds do not penetrate the blood-brain barrier (BBB), making them suitable for targeting peripheral tissues without central nervous system side effects . This characteristic is particularly beneficial for treating conditions like obesity where central action may lead to unwanted side effects.

Toxicology and Safety Profile

The safety profile of Boc-amino trifluoroacetone has been assessed through various toxicological studies. It was found to exhibit low toxicity levels in vitro and in vivo, suggesting a favorable safety margin for therapeutic applications.

Q & A

Q. What are the key considerations for synthesizing 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one?

Synthesis requires careful selection of protecting groups (e.g., tert-butoxycarbonyl (Boc) for amine protection) and reaction conditions to avoid premature deprotection. Anhydrous environments are critical for trifluoroacetyl group stability. Purification methods like column chromatography or recrystallization should be optimized to isolate the product from intermediates. Monitoring via TLC or HPLC ensures reaction progress and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Identifies Boc-protected amine signals (δ ~1.4 ppm for tert-butyl) and trifluoromethyl groups (δ ~110-120 ppm in 19F^{19}\text{F} NMR).
  • IR : Confirms carbonyl stretches (~1680-1720 cm1^{-1}) and amine/amide bonds.
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).
    Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Conduct accelerated degradation studies:

  • Thermal Stability : Expose to elevated temperatures (e.g., 40–80°C) and monitor decomposition via HPLC.
  • pH Sensitivity : Test solubility and stability in acidic/basic buffers (e.g., pH 2–9).
  • Light Exposure : UV-vis spectroscopy to detect photodegradation products.
    Document degradation pathways (e.g., Boc cleavage or trifluoromethyl hydrolysis) to inform storage protocols .

Advanced Research Questions

Q. How can molecular modeling predict the reactivity and binding interactions of this compound?

  • Docking Studies : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Focus on the trifluoromethyl group’s electron-withdrawing effects.
  • Quantum Mechanics (QM) : Calculate electrostatic potentials and frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Validation : Compare computational results with experimental kinetics or crystallographic data to refine models .

Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, steric parameters) with bioactivity data (IC50_{50}, EC50_{50}).
  • Synthetic Modifications : Systematically vary substituents (e.g., replacing Boc with other carbamates) and test in vitro/in vivo assays.
  • Bioisosteric Replacement : Substitute trifluoromethyl with other electron-deficient groups to assess metabolic stability .

Q. How can researchers evaluate the environmental impact of this compound’s degradation byproducts?

  • Abiotic Studies : Analyze hydrolysis/oxidation products under simulated environmental conditions (e.g., aqueous/organic phases).
  • Biotic Studies : Use microbial cultures to assess biodegradation rates.
  • Ecotoxicity Assays : Test byproduct toxicity on model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. What experimental design principles apply to integrating this compound into high-throughput screening (HTS)?

  • Assay Development : Optimize fluorescence- or luminescence-based readouts (e.g., Nrf2-ARE pathway activation).
  • Controls : Include positive controls (known activators) and DMSO controls to validate signal-to-noise ratios.
  • Dose-Response Curves : Use 8–10 concentration points to calculate EC50_{50} and Hill coefficients. Validate hits with orthogonal assays (e.g., SPR or cellular thermal shift assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one

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